rac-[(2R,4R)-4-aminooxan-2-yl]methanol
Description
rac-[(2R,4R)-4-aminooxan-2-yl]methanol is a chiral amino alcohol featuring a six-membered tetrahydropyran (oxane) ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 2-position. The compound exists as a racemic mixture (rac-), indicating equal proportions of enantiomers. Its stereochemistry ((2R,4R)) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules. The amino and hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents, while the oxane ring provides structural rigidity.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2R,4R)-4-aminooxan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |
InChI Key |
AORHCDNTOFUFGO-PHDIDXHHSA-N |
Isomeric SMILES |
C1CO[C@H](C[C@@H]1N)CO |
Canonical SMILES |
C1COC(CC1N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,4R)-4-aminooxan-2-yl]methanol typically involves the use of chiral precursors and catalysts to ensure the correct stereochemistry. One common method involves the reduction of oxane derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,4R)-4-aminooxan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-[(2R,4R)-4-aminooxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which rac-[(2R,4R)-4-aminooxan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the hydroxymethyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and molecular properties of rac-[(2R,4R)-4-aminooxan-2-yl]methanol and analogous compounds:
Key Comparative Insights
Ring Size and Strain
- The oxane ring in the target compound (6-membered) offers lower ring strain compared to pyrrolidine (5-membered, ) or oxolane (5-membered, ), enhancing thermodynamic stability.
- The 1,3-dioxane derivative () introduces additional oxygen atoms, increasing polarity but reducing basicity relative to the amino group in the target compound.
Substituent Effects
- Hydrophobicity: The phenyl group in rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine () and the benzyl group in rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol () improve lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Hydrogen Bonding and Solubility
- The target compound’s amino and hydroxyl groups enable strong hydrogen bonding, outperforming analogs with non-polar substituents (e.g., ) in aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
